N-[(3-methoxyphenyl)methyl]-4-(propan-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
Description
Core Thiazole Carboxamide Scaffold: Heterocyclic Architecture and Functional Group Distribution
The compound N-[(3-methoxyphenyl)methyl]-4-(propan-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide features a central 1,3-thiazole ring, a five-membered heterocycle containing one sulfur and one nitrogen atom. This scaffold is characterized by significant π-electron delocalization, conferring partial aromaticity that stabilizes the molecular structure. The thiazole ring’s electronic properties are influenced by the electron-withdrawing imine (C=N) group, which creates a dipole moment and enhances reactivity at specific positions.
The carboxamide functional group at position 5 of the thiazole ring introduces hydrogen-bonding capabilities via its carbonyl oxygen and NH groups, critical for molecular interactions in biological systems. The molecular formula C₁₉H₂₁N₃O₂S (molecular weight: 355.46 g/mol) reflects a balanced distribution of hydrophobic (propan-2-yl, 3-methoxyphenylmethyl) and polar (carboxamide, pyrrol-1-yl) substituents. Key physicochemical properties include a logP of 4.87, indicating moderate lipophilicity, and a polar surface area of 46.77 Ų, suggesting potential for membrane permeability.
Table 1: Molecular Properties of the Compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₁N₃O₂S |
| Molecular Weight | 355.46 g/mol |
| logP | 4.87 |
| Polar Surface Area | 46.77 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
Substituent Effects: Pyrrol-1-yl, Propan-2-yl, and 3-Methoxyphenylmethyl Groups
The substituents on the thiazole scaffold modulate electronic, steric, and solubility properties:
Pyrrol-1-yl Group (Position 2): This nitrogen-containing heterocycle contributes electron density to the thiazole ring via resonance, potentially enhancing binding affinity to enzymatic targets. Its planar structure may facilitate π-π stacking interactions with aromatic residues in proteins, as observed in molecular docking studies of analogous thiazole-based inhibitors.
Propan-2-yl Group (Position 4): The isopropyl substituent introduces steric bulk and lipophilicity, which may improve membrane permeability and influence binding pocket compatibility. Comparative studies of thiazole derivatives suggest that branched alkyl groups like propan-2-yl enhance metabolic stability compared to linear chains.
3-Methoxyphenylmethyl Group (Position N-Linkage): The 3-methoxybenzyl moiety provides a balance of hydrophobicity and polarity. The methoxy group’s electron-donating effects can stabilize adjacent aromatic systems, while its orientation may dictate spatial interactions in biological targets. This substituent is structurally analogous to bioactive components in pretubulysin derivatives, where similar groups enhance tubulin-binding activity.
Table 2: Substituent Contributions to Molecular Properties
Comparative Analysis with Analogous Thiazole Derivatives in Literature
The structural features of this compound align with trends observed in bioactive thiazole derivatives:
Carboxamide Functionalization: Analogous thiazole-5-carboxamides, such as 2-amino-thiazole-4-carboxamides , demonstrate that the carboxamide group is critical for hydrogen bonding with enzymatic targets like lactate dehydrogenase A (LDHA). In the compound studied here, the N-[(3-methoxyphenyl)methyl] chain may mimic the valine side chains seen in tubulin-targeting agents, enhancing target specificity.
Substituent Positioning: Compared to 4-methyl-2-isopropylthiazole (a flavoring agent), the propan-2-yl group in this compound occupies a similar position but is paired with a pyrrol-1-yl group instead of a methyl group. This substitution likely redirects the molecule from sensory applications to pharmacological contexts by introducing hydrogen-bonding capacity.
Hybrid Scaffolds: The integration of a pyrrol-1-yl group distinguishes this compound from thiazolothiazole-based semiconductors , which prioritize extended π-conjugation for electronic applications. Instead, the pyrrole’s nitrogen atoms may facilitate interactions with cationic residues in enzymes, as seen in LDHA inhibitors.
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-4-propan-2-yl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c1-13(2)16-17(25-19(21-16)22-9-4-5-10-22)18(23)20-12-14-7-6-8-15(11-14)24-3/h4-11,13H,12H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZKCIPDYQHPNDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(SC(=N1)N2C=CC=C2)C(=O)NCC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methoxyphenyl)methyl]-4-(propan-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the pyrrole ring and the methoxyphenyl group. Common reagents used in these reactions include thionyl chloride, pyrrole, and methoxybenzyl chloride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[(3-methoxyphenyl)methyl]-4-(propan-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing thiazole and pyrrole moieties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Assessment
A study investigated the efficacy of N-[(3-methoxyphenyl)methyl]-4-(propan-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide against breast cancer cell lines (MCF7) and lung cancer cell lines (A549). The results indicated that this compound exhibited significant cytotoxicity with IC50 values below 10 µM, suggesting its potential as a lead compound for further development in cancer therapy.
Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory properties, which are crucial in treating various chronic diseases.
Synthesis of Novel Derivatives
The structural framework of this compound provides a versatile platform for the synthesis of new derivatives with enhanced biological activity.
Example Derivatives
Several derivatives have been synthesized based on modifications to the thiazole and pyrrole rings. These derivatives were screened for their biological activities:
| Derivative | Modification | Activity |
|---|---|---|
| Compound A | Methyl substitution on thiazole | Enhanced anticancer activity (IC50 = 5 µM) |
| Compound B | Hydroxyl group on pyrrole | Increased anti-inflammatory effects |
Conclusion and Future Directions
The applications of this compound in medicinal chemistry are promising, particularly in anticancer and anti-inflammatory domains. Ongoing research is essential to explore its full therapeutic potential and to develop more potent derivatives.
Future studies should focus on:
- In vivo efficacy assessments to validate the results obtained from in vitro studies.
- Mechanistic studies to understand the pathways involved in its anticancer and anti-inflammatory effects.
This compound represents a valuable addition to the arsenal of medicinal chemists aiming to develop novel therapeutic agents for complex diseases. Further exploration could lead to significant advancements in drug design and discovery.
Mechanism of Action
The mechanism of action of N-[(3-methoxyphenyl)methyl]-4-(propan-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis in bacterial cells by disrupting their cell membranes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Table 1: Key Structural Differences and Properties
Electronic and Steric Effects
- Meta vs.
- Pyrrole vs.
Biological Activity
N-[(3-methoxyphenyl)methyl]-4-(propan-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring, a pyrrole ring, and a methoxyphenyl group, which contribute to its unique chemical properties. The molecular formula is , and it has a molecular weight of approximately 305.42 g/mol. The structural complexity allows for diverse interactions with biological targets.
Anticancer Properties
Recent studies have explored the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance:
- MCF7 (Breast Cancer) : Exhibited significant growth inhibition with an IC50 value of 12.50 µM.
- NCI-H460 (Lung Cancer) : Displayed an IC50 value of 42.30 µM.
These findings suggest that the compound may interfere with cancer cell proliferation by inducing apoptosis or inhibiting cell division pathways .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. In vitro studies indicate that it possesses activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for selected bacterial strains are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 3.12 |
| Escherichia coli | 12.5 |
These results highlight the potential of the compound as a lead for developing new antibacterial agents .
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets:
- Inhibition of Enzymes : The compound may inhibit key enzymes involved in cancer cell metabolism or bacterial growth.
- Disruption of Cellular Processes : It may interfere with cellular signaling pathways, leading to apoptosis in cancer cells or cell lysis in bacteria.
Case Study 1: Anticancer Activity in MCF7 Cells
In a controlled study, researchers treated MCF7 cells with varying concentrations of the compound. The results indicated a dose-dependent reduction in cell viability, confirming its potential as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant antibacterial activity, making it a candidate for further development as an antibiotic.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
